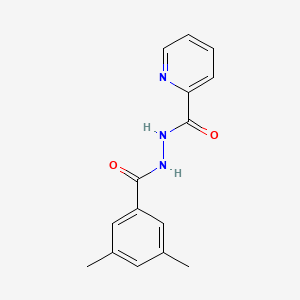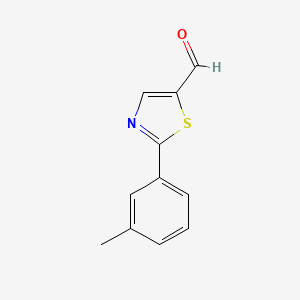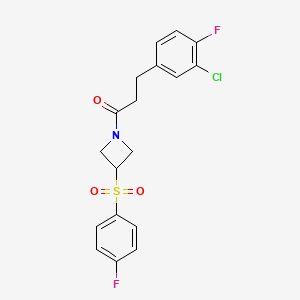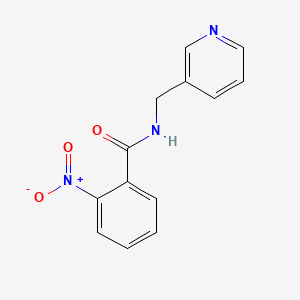![molecular formula C25H19N3O4 B2705624 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 877656-76-3](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a synthetic compound known for its intriguing chemical structure and potential applications in various fields of scientific research. This compound features a benzofuro-pyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from commercially available starting materials. Common synthetic routes include cyclization reactions, amidation, and condensation reactions. Precise reaction conditions, such as temperature, solvents, and catalysts, are critical for achieving high yields and purity of the compound.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve automated synthesis processes, batch reactors, and stringent quality control measures to ensure consistency and efficiency. Optimizing the synthesis process to minimize waste and enhance yield is a key focus in industrial settings.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Standard reagents such as hydrides for reduction, oxidizing agents like peroxide, and various electrophiles for substitution reactions are commonly used. Reaction conditions, such as pH, temperature, and solvent choice, play a significant role in determining the outcome.
Major Products: : The major products of these reactions depend on the specific reaction pathways and conditions employed. For instance, reduction may yield reduced forms of the compound, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
Chemistry: : The unique structure of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide makes it an interesting subject for chemical research, particularly in studying reaction mechanisms and developing new synthetic methods.
Biology: : In biological research, this compound may serve as a molecular probe or a lead compound in drug discovery due to its potential interactions with biological targets.
Medicine: : Although specific medical applications may still be under investigation, compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : The compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets, potentially influencing various biological pathways. Detailed studies on its binding affinity and activity could reveal insights into its mechanism of action, potentially involving inhibition or activation of enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Comparison: : Compared to similar compounds, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide stands out due to its specific substitution pattern and unique ring structure. This makes it particularly interesting for certain types of chemical reactions and biological applications.
List of Similar Compounds: : Other compounds with similar core structures include benzofuran derivatives, pyrimidine derivatives, and other benzofuro-pyrimidines
This comprehensive article delves into the chemical, biological, and industrial significance of this compound, providing valuable insights into its preparation, reactions, applications, and unique features compared to similar compounds.
Properties
CAS No. |
877656-76-3 |
|---|---|
Molecular Formula |
C25H19N3O4 |
Molecular Weight |
425.444 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-11-13-17(14-12-16)26-21(29)15-27-22-19-9-5-6-10-20(19)32-23(22)24(30)28(25(27)31)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,26,29) |
InChI Key |
UMWFPPVZMLLOSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2705541.png)


![N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide](/img/structure/B2705545.png)


![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705550.png)
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2705551.png)
![8-(sec-butyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2705553.png)
![9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE](/img/structure/B2705554.png)


![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)
